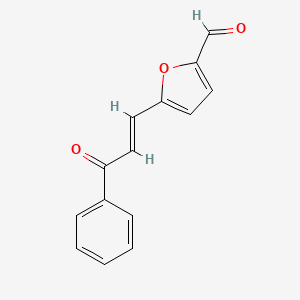

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

Description

Systematic Nomenclature and Structural Identification

The compound is formally named 5-[(E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde under IUPAC guidelines. Key structural features include:

- A furan ring (oxygen-containing five-membered aromatic heterocycle) at position 2.

- An aldehyde (-CHO) substituent at the furan’s 2-position.

- A propenyl chain at the furan’s 5-position, terminating in a phenyl-substituted ketone group.

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₀O₃ | |

| Molecular weight | 226.23 g/mol | |

| SMILES | O=CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2 | |

| InChIKey | WUJBMWMNRLSJID-CMDGGOBGSA-N |

The (E)-stereochemistry of the α,β-unsaturated ketone is confirmed by the InChI descriptor, indicating trans-configuration of the double bond. X-ray crystallography of analogous chalcones supports this planar arrangement.

Historical Development in Heterocyclic Chemistry Research

The synthesis of this compound emerged from advancements in furan chemistry and cross-aldol reactions. Key milestones include:

- Early Furfural Chemistry (19th–20th Century): Furfural, the parent aldehyde, was first isolated in 1832. Its reactivity in condensations laid the groundwork for derivatives like this compound.

- Claisen-Schmidt Condensation (20th Century): This reaction, coupling aldehydes with ketones, became a cornerstone for synthesizing α,β-unsaturated carbonyls. Martichonok et al. (2013) demonstrated its utility in forming furan-chalcone hybrids.

- Catalytic Innovations (21st Century): Solid superbase catalysts (e.g., Al₂O₃/CaO) enabled efficient, solvent-free synthesis of the compound, achieving 100% selectivity.

Table 2: Evolution of Synthetic Methods

| Year | Method | Catalyst | Yield/Selectivity | Source |

|---|---|---|---|---|

| 2013 | Claisen-Schmidt (furfural + acetophenone) | NaOH (homogeneous) | ~70% | |

| 2014 | Claisen-Schmidt (furfural + acetophenone) | 15% Al₂O₃/CaO | 100% selectivity |

The shift to heterogeneous catalysts addressed environmental and efficiency concerns, aligning with green chemistry principles.

Position Within Furanoid Aldehyde Chemical Taxonomy

This compound belongs to three overlapping chemical classes:

- Furanoid Aldehydes: Derivatives of furfural (C₅H₄O₂), where substitu

Properties

IUPAC Name |

5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBMWMNRLSJID-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420736 | |

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-75-3 | |

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Aldol or Knoevenagel-Type Condensation

One of the most common approaches to prepare compounds like this compound is through condensation reactions involving 5-formylfuran derivatives and appropriate ketones or active methylene compounds.

- Starting Materials: 5-formyl-2-furaldehyde (furfural) or its derivatives and benzyl ketones or phenyl-substituted active methylene compounds.

- Reaction Type: Knoevenagel condensation or Claisen-Schmidt type aldol condensation.

- Catalysts: Basic catalysts such as piperidine, triethylamine, or ammonium acetate are commonly used.

- Solvents: Ethanol, methanol, or other polar solvents.

- Conditions: Reflux or room temperature depending on catalyst and solvent.

This method yields the α,β-unsaturated ketone conjugated to the furan ring, forming the this compound structure with good yields (typically 60-90%).

Suzuki-Miyaura Cross-Coupling Reaction

A more modern and selective method involves palladium-catalyzed cross-coupling reactions:

- Key Reaction: Coupling of 5-bromo-2-furaldehyde with phenylboronic acid.

- Catalyst: Pd(OAc)2 with ligands such as 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole or palladium resin catalysts.

- Base: N,N-diisopropylethylamine or similar organic bases.

- Solvent: DMF/water mixtures or other polar aprotic solvents.

- Temperature: Around 100 °C.

- Yield: High yields reported, up to 91%.

This method allows for the selective introduction of the phenyl group at the 5-position of the furan ring, which can then be further functionalized to introduce the 3-oxo-3-propenyl moiety via subsequent condensation reactions.

Condensation with Phenyl Sulfonyl or Other Active Methylene Compounds

The this compound can be synthesized by condensation of 5-phenyl-2-furaldehyde with phenyl sulfonyl acetonitrile or other active methylene compounds under catalysis:

- Catalyst: Phase transfer catalysts or organic bases.

- Solvent: Water or organic solvents.

- Temperature: Mild heating (50 °C).

- Yield: Moderate to high (68-94%).

This approach allows the formation of substituted acrylonitrile derivatives, which can be further transformed into the target compound.

Detailed Reaction Data and Comparative Table

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 5-formylfuran + benzyl ketone | Piperidine or triethylamine | Ethanol | Reflux or RT | 60-90 | Classical method, straightforward, moderate yields |

| Suzuki-Miyaura Coupling | 5-bromo-2-furaldehyde + phenylboronic acid | Pd(OAc)2 + ligand, base (e.g., DIPEA) | DMF/water | ~100 °C | 83-91 | High selectivity, scalable, allows further functionalization |

| Photochemical Irradiation | Furfural + 5-bromo-2-furfural (catalytic) | UV lamp (200-400 nm), polyvinyl pyridine | Acetonitrile | Ambient | 87 | Continuous process possible, oxygen-free conditions required |

| Condensation with Phenyl Sulfonyl Acetonitrile | 5-phenyl-2-furaldehyde + phenyl sulfonyl acetonitrile | Phase transfer catalyst or base | Water or organic | 50 °C | 68-94 | Produces acrylonitrile derivatives, useful for further transformations |

Research Findings and Notes

The Suzuki-Miyaura reaction is favored for its high yield and mild conditions, enabling the selective introduction of the phenyl group on the furan ring, which is a key intermediate for the target compound synthesis.

Knoevenagel condensation remains a classical and reliable method for forming the α,β-unsaturated ketone moiety directly on the furan ring aldehyde, with good yields and simple work-up.

Photochemical methods, while more specialized, offer continuous production possibilities for related furan derivatives but require careful control of oxygen and use of UV irradiation.

The condensation of 5-phenyl-2-furaldehyde with active methylene compounds such as phenyl sulfonyl acetonitrile provides access to substituted acrylonitrile intermediates, which can be converted to the target compound or analogs.

The choice of solvent and catalyst significantly affects yield and purity. For example, acetonitrile is preferred in photochemical synthesis, while DMF/water mixtures are effective in Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 5-(3-Oxo-3-phenyl-1-propenyl)-2-furancarboxylic acid

Reduction: 5-(3-Hydroxy-3-phenyl-1-propenyl)-2-furaldehyde

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde and carbonyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related furfural derivatives, focusing on substituent effects at the 5-position of the furan ring:

| Compound Name | Substituent at 5-Position | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde | 3-Oxo-3-phenyl-1-propenyl | C₁₄H₁₀O₃ | 226.23 | Aldehyde, α,β-unsaturated ketone |

| 5-(Hydroxymethyl)-2-furaldehyde (HMF) | Hydroxymethyl | C₆H₆O₃ | 126.11 | Aldehyde, hydroxyl |

| 5-(4-Chlorophenyl)-2-furaldehyde | 4-Chlorophenyl | C₁₁H₇ClO₂ | 206.63 | Aldehyde, chloro-substituted aryl |

| 5-(Nitrophenyl)-2-furaldehyde oximes | Nitrophenyl (ortho, meta, para isomers) | C₁₁H₈N₂O₄ | 232.19–262.19* | Aldehyde, nitro, oxime |

| 5-(2,3-Dichlorophenyl)-2-furaldehyde | 2,3-Dichlorophenyl | C₁₁H₆Cl₂O₂ | 241.07 | Aldehyde, dihalogenated aryl |

*Molecular weight varies based on nitro group position .

Key Observations:

- Electronic Effects : The 3-oxo-3-phenylpropenyl group in the target compound introduces strong electron-withdrawing conjugation, enhancing electrophilicity at the aldehyde group compared to HMF’s hydroxymethyl substituent .

- Steric Hindrance : Bulky aryl groups (e.g., 4-chlorophenyl) reduce reactivity in nucleophilic substitutions compared to smaller substituents like hydroxymethyl .

Thermodynamic and Physical Properties

Thermodynamic stability and physical properties vary significantly with substituent type and position:

| Compound | Melting Point (°C) | Sublimation Enthalpy (ΔH°sub, kJ/mol) | Formation Enthalpy (ΔH°f, kJ/mol) |

|---|---|---|---|

| 5-(3-Oxo-3-phenylpropenyl)-2-furaldehyde | Not reported | Estimated ~120–130† | Estimated -350† |

| 5-(4-Chlorophenyl)-2-furaldehyde | 126–128 | 98.3 | -297.5 |

| 5-(2-Nitrophenyl)-2-furaldehyde oxime | 145–147 | 105.6 | -312.8 |

| 5-(Hydroxymethyl)-2-furaldehyde | 30–32 (decomposes) | 75.2 | -225.4 |

†Estimated based on analogous nitrophenyl derivatives .

Key Observations:

- Thermal Stability : Nitrophenyl derivatives exhibit higher sublimation enthalpies due to stronger intermolecular interactions (dipole-dipole, van der Waals) compared to hydroxymethyl or propenyl-substituted compounds .

- Melting Points : Chlorophenyl and nitrophenyl derivatives have higher melting points (>120°C) than HMF, reflecting increased crystallinity from aryl substituents .

Key Observations:

- High-Yield Reactions: The Claisen-Schmidt condensation of 5-aryl furfuraldehydes with ketones (e.g., 4-methoxyacetophenone) achieves yields up to 80% due to favorable resonance stabilization of intermediates .

- Low-Yield Natural Extraction : HMF is obtained in low yields (<10%) from biomass, highlighting the efficiency of synthetic routes for aryl-substituted derivatives .

Key Observations:

- Enzyme Inhibition : HMF’s hydroxymethyl group enables hydrogen bonding with glutaminase, while nitrophenyl oximes rely on nitro group interactions for antimicrobial activity .

- Lack of Data for Target Compound : The 3-oxo-3-phenylpropenyl derivative’s bioactivity remains underexplored, suggesting a gap in current research .

Biological Activity

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, commonly referred to as a derivative of cinnamaldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and an α,β-unsaturated carbonyl group, which contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi. For instance, a study found that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

2. Antitumor Properties

The compound has been investigated for its potential antitumor effects. A notable study reported that derivatives of this compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 30 µM and 25 µM, respectively .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound also demonstrates anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation: The compound can modulate oxidative stress levels in cells, which is crucial for its anti-inflammatory and anticancer effects.

- Enzyme Inhibition: It has been reported to inhibit key enzymes involved in inflammation and tumor progression, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against clinical strains of bacteria. The results indicated that the compound significantly reduced bacterial viability compared to untreated controls, supporting its potential use as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The study concluded that treatment with this compound resulted in increased apoptosis rates in treated cells compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for preparing substituted 2-furaldehyde derivatives like 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde?

Synthesis of substituted 2-furaldehydes typically involves condensation reactions, electrophilic substitution, or functionalization of pre-existing furan cores. For example:

- Phenoxide-mediated substitution : Sodium phenoxide reacts with halogenated furfural derivatives (e.g., 5-bromo-2-furaldehyde) to introduce aromatic substituents, as demonstrated in the synthesis of 5-(2-nitrophenoxy)-2-furaldehyde .

- Acid-catalyzed dehydration : Brønsted acids (e.g., HCl, H₂SO₄) catalyze the dehydration of carbohydrate precursors, forming α,β-unsaturated carbonyl groups. This method is widely used for 5-(hydroxymethyl)-2-furaldehyde (HMF) and could be adapted for analogous compounds .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce aryl or propenyl groups to the furan ring.

Q. Which analytical techniques are most effective for characterizing this compound in reaction mixtures?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying furfural derivatives in complex matrices. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) enhances sensitivity for trace analysis .

- Spectroscopy : FTIR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the oxo group), while ¹H/¹³C NMR confirms substitution patterns and conjugation .

- Chemometrics : Multivariate analysis of spectroscopic data (e.g., ATR-FTIR) enables rapid quantification in honey and biomass-derived samples .

Advanced Research Questions

Q. How can isotopic labeling studies elucidate the reaction mechanisms in the synthesis of α,β-unsaturated carbonyl-substituted furfural derivatives?

Isotopic labeling (e.g., ¹³C or ²H) tracks carbon migration and intermediate reversibility. For example:

- In acid-catalyzed fructose dehydration to HMF, labeling experiments confirmed the irreversibility of fructofuranosyl oxocarbenium ion formation and subsequent dehydration steps .

- Similar methods could map the formation of the 3-oxo-3-phenyl-1-propenyl side chain, distinguishing between keto-enol tautomerization and direct condensation pathways.

Q. What computational methods are used to model the acid-catalyzed dehydration pathways of furfural derivatives?

- CPMD–MTD simulations : Combined Car-Parrinello molecular dynamics and metadynamics predict transition states and activation energies for glucose-to-HMF conversion, identifying rate-limiting steps (e.g., protonation of hydroxyl groups) .

- Density Functional Theory (DFT) : Calculates electronic structures and reaction energetics. For 5-(hydroxymethyl)-2-furaldehyde, DFT revealed charge delocalization in the furan ring and stabilization via hydrogen bonding .

Methodological Considerations for Contradictory Data

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates in dehydration, while water promotes side reactions (e.g., rehydration of HMF to levulinic acid) .

- Temperature gradients : Higher temperatures (>180°C) favor furan formation but risk decomposition. Kinetic studies using differential scanning calorimetry (DSC) optimize thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.